molecular formula C13H19ClN2O B1470215 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol CAS No. 1267451-56-8

2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol

Cat. No. B1470215
M. Wt: 254.75 g/mol
InChI Key: HFEHAGXPXWBSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is a part of this compound . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of piperazine derivatives, like the compound , often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” can be assigned by HRMS, IR, 1H, and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives often include aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .

Scientific Research Applications

Synthesis and Characterization

  • A compound structurally related to 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol was synthesized, providing insight into alternative synthesis routes for similar compounds (Shahinshavali et al., 2021).
  • Another study synthesized and characterized novel 1,2,4-triazine derivatives bearing a piperazine amide moiety, highlighting the structural versatility and potential of piperazine derivatives in medicinal chemistry (Yurttaş et al., 2014).

Antitumor and Anticancer Applications

  • In a study evaluating the antitumor activity of 1,2,4-triazine derivatives with piperazine amide, certain compounds showed promising antiproliferative effects against breast cancer cells, suggesting potential cancer therapeutic applications (Yurttaş et al., 2014).

Antimicrobial Properties

  • Piperazine derivatives have been explored for their antimicrobial properties. A study synthesizing novel piperazine derivatives found several compounds exhibiting excellent antibacterial and antifungal activities, indicating the potential of such compounds in addressing microbial infections (Rajkumar et al., 2014).

Pharmaceutical Development

  • Research on piperazine derivatives for pharmaceutical applications is notable. One study synthesized derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating the compound's antidepressant and antianxiety activities, which are crucial for developing new mental health medications (Kumar et al., 2017).

Future Directions

The future directions for “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” could involve further exploration of its biological activity and potential applications in pharmaceuticals . Further studies could also focus on the development of novel synthetic methods for piperazine derivatives .

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)10-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEHAGXPXWBSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol

Citations

For This Compound
1
Citations
H Chen, Y Qian, H Jia, Y Yu, H Zhang, J Shen… - Pharmacological …, 2020 - Springer
Background Prostate cancer (PCa) is the most common malignancy in men and in the absence of any effective treatments available. Methods For the development of potential …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.